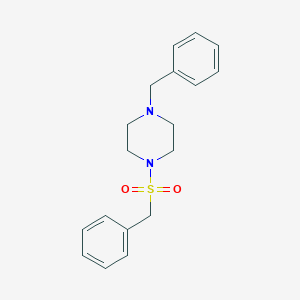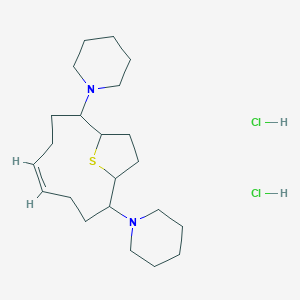
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide, commonly known as TMB or TMB-8, is a compound that has been used in scientific research for several decades. TMB-8 is a selective inhibitor of calcium uptake by the sarcoplasmic reticulum, a specialized organelle found in muscle cells.
Aplicaciones Científicas De Investigación
TMB-8 has been widely used in scientific research to study the role of calcium in various physiological processes. It has been used to investigate the calcium-dependent regulation of muscle contraction, neurotransmitter release, and cell signaling pathways. TMB-8 has also been used to study the effects of calcium on the immune system, cell proliferation, and apoptosis.
Mecanismo De Acción
TMB-8 acts as a competitive inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for the uptake of calcium into the sarcoplasmic reticulum. By inhibiting this pump, TMB-8 reduces the amount of calcium that is available for release into the cytoplasm, thereby decreasing the strength and duration of muscle contractions and altering calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and frequency of calcium-dependent contractions in smooth and cardiac muscle, inhibiting the release of neurotransmitters from neurons, and decreasing the production of reactive oxygen species in immune cells. TMB-8 has also been shown to induce apoptosis in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMB-8 in lab experiments is its selectivity for the SERCA pump, which allows for the specific inhibition of calcium uptake in cells. However, TMB-8 has been shown to have some off-target effects, such as inhibiting the activity of other calcium pumps and channels. Additionally, TMB-8 can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TMB-8. One area of interest is the development of more selective inhibitors of the SERCA pump that do not have off-target effects. Another area of research is the investigation of the role of calcium in various disease states, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, TMB-8 could be used as a tool to study the effects of calcium on stem cell differentiation and tissue regeneration.
Métodos De Síntesis
The synthesis of TMB-8 involves the reaction of 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain TMB-8 in high purity.
Propiedades
Nombre del producto |
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(1-tert-butylbenzimidazol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-8-15(9-6-13)24(22,23)20-14-7-10-17-16(11-14)19-12-21(17)18(2,3)4/h5-12,20H,1-4H3 |
Clave InChI |
QRPOOLQLYZEDAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)
